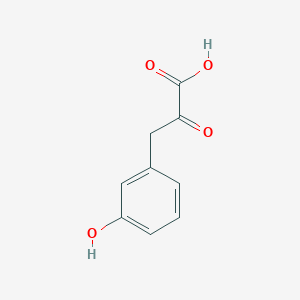

3-(3-Hydroxyphenyl)-2-oxopropanoic acid

概要

説明

3-(3-Hydroxyphenyl)-2-oxopropanoic acid is a monocarboxylic acid that is propionic acid carrying a 3-hydroxyphenyl substituent at C-3. It has a role as a human xenobiotic metabolite and an Escherichia coli metabolite . It is functionally related to propionic acid and is a conjugate acid of a 3-(3-hydroxyphenyl)propanoate .

Synthesis Analysis

An improved method to synthesize this compound is reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction. The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature that requires specialized equipment, flammable materials, and high-pressure reaction vessels .

Molecular Structure Analysis

The molecular formula of this compound is C9H10O3 . The IUPAC name is 3-(3-hydroxyphenyl)propanoic acid . The InChI is InChI=1S/C9H10O3/c10-8-3-1-2-7 (6-8)4-5-9 (11)12/h1-3,6,10H,4-5H2, (H,11,12) . The Canonical SMILES is C1=CC (=CC (=C1)O)CCC (=O)O .

Chemical Reactions Analysis

This compound is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins .

Physical And Chemical Properties Analysis

科学的研究の応用

1. Synthesis of Novel Compounds

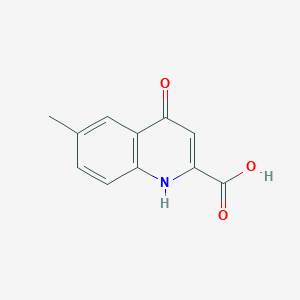

3-(3-Hydroxyphenyl)-2-oxopropanoic acid plays a role in the synthesis of various novel compounds. Studies have shown its application in synthesizing 3-cyanochromones, which are significant in chemical research and potential medicinal applications (Levchenko et al., 2012). Additionally, it's used in preparing derivatives like 4-hydroxyquinolin-2(1H)-ones, showcasing its versatility in synthetic organic chemistry (Hassanin & Ibrahim, 2012).

2. In Antimicrobial Activity

This compound is involved in creating substances with antimicrobial properties. For instance, research indicates that its derivatives can be effective against various bacterial strains, suggesting potential applications in developing new antibiotics or antiseptics (Mickevičienė et al., 2015).

3. Bio-based Materials and Green Chemistry

This compound is also explored as a renewable building block in green chemistry. It enhances the reactivity of molecules towards benzoxazine ring formation, indicating its utility in developing sustainable materials (Trejo-Machin et al., 2017).

4. Analytical and Diagnostic Applications

In analytical chemistry, it's quantified in human biological matrices, aiding in understanding metabolic and co-metabolic processes (Obrenovich et al., 2018). This can have implications in medical diagnostics and research into metabolic disorders.

5. Anti-Aging and Skin Care

This compound is also used in anti-aging compositions for skin care. Research in this area looks into methods of manufacturing derivatives of this compound for use in skin care products, highlighting its potential in the cosmetic industry (Wawrzyniak et al., 2016).

作用機序

Target of Action

3-(3-Hydroxyphenyl)-2-oxopropanoic acid (3HPPA) is a microbial metabolite of quercetin . Its primary targets are monocytes and endothelial cells . The compound regulates the expression of E-selectin, a cell adhesion molecule, thereby inhibiting the binding of monocytes to endothelial cells . This interaction is a crucial initial step in the formation of atherosclerosis .

Mode of Action

3HPPA directly interacts with human aortic endothelial cells (HAEC) without causing cytotoxicity . When co-treated with 3HPPA, the adhesion of THP-1 monocytes to HAEC induced by tumor necrosis factor α (TNFα) is inhibited . Furthermore, 3HPPA inhibits the nuclear translocation and phosphorylation of the NF-κB p65 subunit induced by TNFα .

Biochemical Pathways

The biochemical pathways affected by 3HPPA are related to the regulation of cell adhesion molecules and the NF-κB pathway . By inhibiting the expression of E-selectin in HAEC, 3HPPA reduces the adhesion of monocytes to endothelial cells . This is achieved by inhibiting the NF-κB pathway .

Pharmacokinetics

It is known that 3hppa is a microbial metabolite of quercetin, a flavonoid that is abundant in the diet but poorly absorbed in the upper digestive tract . Instead, it is metabolized into various phenolic acids by the gut microbiota .

Result of Action

The molecular and cellular effects of 3HPPA’s action include the inhibition of monocyte adhesion to endothelial cells and the suppression of E-selectin expression in HAEC . These effects provide additional evidence for the health benefits of dietary flavonoids and their microbial metabolites as therapeutic agents for atherosclerosis .

Action Environment

The action of 3HPPA is influenced by the gut microbiota, which metabolizes dietary quercetin into 3HPPA . The efficacy and stability of 3HPPA may also be affected by factors such as diet and the individual’s gut microbiota composition.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

生化学分析

Biochemical Properties

3-(3-Hydroxyphenyl)-2-oxopropanoic acid plays a significant role in biochemical reactions, particularly as a metabolite of quercetin. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the enzyme E-selectin, which is involved in the adhesion of monocytes to endothelial cells . This interaction is crucial in the context of inflammation and atherosclerosis, as it helps reduce the adhesion of inflammatory cells to the vascular endothelium. Additionally, this compound interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), inhibiting its activation and thereby reducing inflammation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In osteoblastic cells, it has been shown to suppress senescence and promote bone accretion . This compound influences cell signaling pathways, such as the NF-κB pathway, and affects gene expression related to inflammation and cell adhesion . Furthermore, it impacts cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of E-selectin, reducing the adhesion of monocytes to endothelial cells . This inhibition is achieved by modulating the expression of E-selectin at the gene level, likely through the suppression of NF-κB activation . Additionally, this compound interacts with other biomolecules, such as enzymes involved in oxidative stress responses, thereby enhancing its antioxidant properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity . Its degradation products may also have biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to promote bone formation and reduce inflammation without significant adverse effects . At higher doses, there may be toxic or adverse effects, such as oxidative stress or disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of phenolic compounds. It is a product of the microbial metabolism of quercetin in the gut . This compound interacts with enzymes such as pyruvate carboxylase and benzoylformate decarboxylase, which are involved in its biosynthesis and further metabolism . These interactions influence the overall metabolic flux and levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is actively absorbed by the monocarboxylic acid transporter (MCT) in intestinal cells . This transporter facilitates its uptake and distribution within the body, influencing its localization and accumulation in various tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . This localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action.

特性

IUPAC Name |

3-(3-hydroxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYWALDMLUDDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyphenylpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

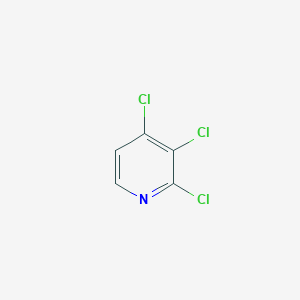

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

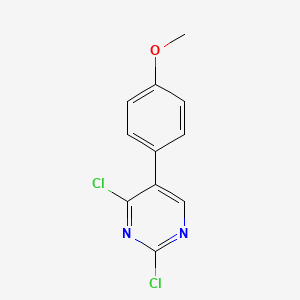

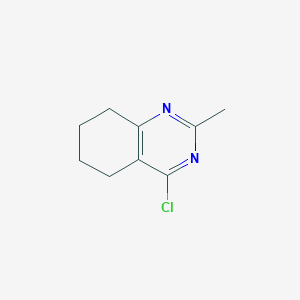

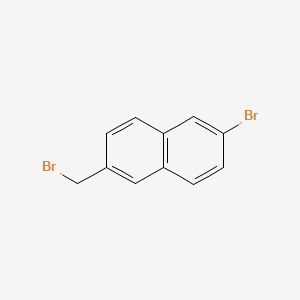

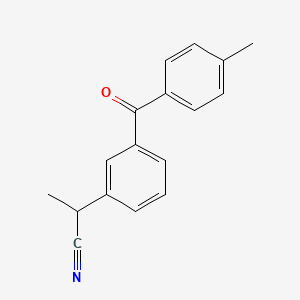

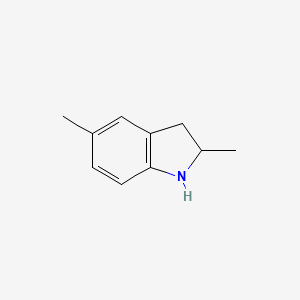

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)